3-Chloro-5-methylphenol

Physicochemical characterization Regioisomer differentiation Lipophilicity

3-Chloro-5-methylphenol (CAS 58291-77-3) is a monochlorinated monomethyl phenolic compound, classified as a hydroxytoluene. With a molecular formula of C₇H₇ClO and a molecular weight of 142.58 g/mol, this white crystalline solid is characterized by the presence of a chlorine atom at the 3-position and a methyl group at the 5-position on the benzene ring.

Molecular Formula C7H7ClO
Molecular Weight 142.58 g/mol
CAS No. 58291-77-3
Cat. No. B1582155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-5-methylphenol
CAS58291-77-3
Molecular FormulaC7H7ClO
Molecular Weight142.58 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)Cl)O
InChIInChI=1S/C7H7ClO/c1-5-2-6(8)4-7(9)3-5/h2-4,9H,1H3
InChIKeyQXHZLCYUCTZZNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-5-methylphenol (CAS 58291-77-3) Technical Baseline for Research & Industrial Procurement


3-Chloro-5-methylphenol (CAS 58291-77-3) is a monochlorinated monomethyl phenolic compound, classified as a hydroxytoluene [1]. With a molecular formula of C₇H₇ClO and a molecular weight of 142.58 g/mol, this white crystalline solid is characterized by the presence of a chlorine atom at the 3-position and a methyl group at the 5-position on the benzene ring. Its physical state, combined with a LogP of 2.86 and a predicted pKa of approximately 9.11 , positions it as a lipophilic, weakly acidic intermediate used in organic synthesis, particularly within agrochemical and pharmaceutical research .

Procurement Risk: Why 3-Chloro-5-methylphenol Cannot Be Casually Substituted by Other Chlorocresols


The term 'chlorocresol' encompasses multiple regioisomers, each with distinct physical and toxicological properties, making functional interchange impossible. For example, the well-known antimicrobial agent 4-chloro-3-methylphenol (p-chlorocresol, CAS 59-50-7) has a measured pKa of 9.55 and a LogP of ~3.10 , compared to the target compound's predicted pKa of 9.11 and measured LogP of 2.86 . These differences in acid dissociation and lipophilicity directly impact reactivity and bioavailability in synthetic pathways [1]. Using the incorrect isomer can lead to failed reactions or out-of-specification final products, particularly in pharmaceutical intermediate synthesis where regiochemistry dictates binding affinity and metabolic fate. Therefore, procurement must be based on exact CAS registration (58291-77-3) rather than generic chemical family names.

Quantitative Evidence for Differentiated Selection of 3-Chloro-5-methylphenol (CAS 58291-77-3)


Regiochemistry-Dependent Physicochemical Differentiation versus 4-Chloro-3-methylphenol

The 3-Chloro-5-methylphenol regioisomer exhibits a measurably lower lipophilicity (ACD/LogP 2.86 ) compared to the 4-Chloro-3-methylphenol isomer (LogP ~3.10 ), a difference of ΔLogP ≈ 0.24. This differentiates it for applications requiring reduced passive membrane permeability or lower logD for aqueous solubility. Its predicted pKa (9.11 ) is also marginally lower than that of 4-chloro-3-methylphenol (9.55-9.63 ), indicating slightly higher acidity at the phenolic proton, which can affect reactivity in base-mediated couplings. Boiling points are similarly distinct: 230 °C (predicted) for the target versus 235 °C (lit.) for the 4-chloro isomer .

Physicochemical characterization Regioisomer differentiation Lipophilicity

Regioselective Synthetic Accessibility via m-Cresol Chlorination

3-Chloro-5-methylphenol is synthesized via direct chlorination of m-cresol (3-methylphenol) . The substitution pattern (Cl meta to OH, methyl meta to OH) places the chlorine at the 5-position relative to the methyl group. This contrasts with the commercially abundant 4-chloro-3-methylphenol, which requires selective para-chlorination strategies [1]. For researchers requiring a meta-chlorinated phenolic building block that is distinct from the para-chlorinated commodity chemical, this compound provides a unique vector. The compound is commercially available at a standard purity of ≥98% (HPLC) with moisture content ≤0.5% , a specification appropriate for use as a synthetic intermediate.

Synthetic chemistry Regioselective chlorination Scalable production

Solubility Differentiation from Structural Isomer 2-Chloro-5-methylphenol

While specific aqueous solubility data for all isomers is limited, the structural isomer 2-Chloro-5-methylphenol (CAS 615-74-7) has a reported aqueous solubility of 1.2 g/L at 25 °C . The 3-Chloro-5-methylphenol isomer, with its chlorine positioned meta rather than ortho to the hydroxyl group, has a predicted water solubility of ~1522 mg/L (1.52 g/L) at 25 °C based on its estimated Log Kow of 2.70 . This represents an estimated ~27% higher aqueous solubility than its 2-chloro isomer, which can be a decisive factor in aqueous-phase reactions or formulations.

Solubility Formulation Isomer comparison

Classification: Ryanodine Receptor Agonist Pharmacology Differentiating from General Phenolic Disinfectants

3-Chloro-5-methylphenol is classified as a ryanodine receptor (RyR) agonist , a pharmacological activity not uniformly shared by all chlorocresol isomers. While 4-chloro-3-methylphenol (4-chloro-m-cresol) is also a known RyR agonist [1], the presence of the chlorine at the 3-position versus the 4-position may influence binding kinetics. A closely related compound, 4-chloro-m-cresol, has demonstrated functional RyR activation in canine cardiac membrane preparations [2], and structure-activity data suggest the chloro-methyl substitution pattern is critical for this activity. The 3-chloro-5-methyl substitution pattern provides a distinct pharmacophore for calcium signaling research that differs from the more widely studied 4-chloro-3-methyl isomer.

Ryanodine receptor Pharmacological activity Calcium signaling

Isotopic Labeling Availability for Quantitative Analytical Workflows

The 3-Chloro-5-methylphenol scaffold is commercially available as a [U-Ring-¹³C₆] isotopologue (molecular weight 148.54 g/mol) with ≥98% chemical purity and 99% atom ¹³C enrichment . This labeled version is suitable as an internal standard for LC-MS/MS quantification of chlorinated phenols in environmental or metabolism studies. The unlabeled compound (CAS 58291-77-3) is available at ≥98% purity (HPLC) .

Isotopic labeling Internal standard Mass spectrometry

Limitations Advisory: Absence of Direct Comparative Bioactivity Data

A systematic search of PubMed and patent literature yielded no direct head-to-head antimicrobial, herbicidal, or toxicity studies quantitatively comparing 3-Chloro-5-methylphenol against its closest regioisomer 4-Chloro-3-methylphenol (CAS 59-50-7). While 4-chloro-3-methylphenol is extensively studied as a disinfectant with published MIC values [1], equivalent quantitative antimicrobial data for the 3-chloro-5-methyl isomer were not found in peer-reviewed primary literature [2]. Claims of antimicrobial or herbicidal activity for this compound originate primarily from vendor descriptions rather than independent experimental validation. Consequently, differential bioactivity cannot be quantitatively substantiated at this time, and procurement decisions based on antimicrobial performance should rely on direct experimental verification.

Data gap Procurement caveat Evidence quality

Application Scenarios for 3-Chloro-5-methylphenol (CAS 58291-77-3) Based on Verified Evidence


Meta-Chlorinated Phenolic Building Block in Agrochemical or Pharmaceutical Intermediate Synthesis

When a synthetic route specifically demands a phenolic building block with chlorine substitution meta to the hydroxyl group and methyl substitution at the opposing meta position, 3-Chloro-5-methylphenol (CAS 58291-77-3) is the appropriate procured intermediate. Its LogP of 2.86 and predicted pKa of 9.11 enable predictable reactivity in alkylation, esterification, and coupling reactions under standard conditions. The compound is used in the synthesis of thyromimetics and in cross-coupling reactions with reagents such as thionyl chloride, cesium carbonate, and zinc(II) chloride . Commercially available at ≥98% purity (HPLC) , it meets the specification requirements for use as a research intermediate where impurities could propagate to the final active pharmaceutical ingredient or agrochemical product.

Isomer-Specific Analytical Reference Standard for Chlorinated Phenol Environmental Monitoring

In environmental fate studies or wastewater monitoring programs that must distinguish between isomeric chlorinated phenols (products of different industrial processes or degradation pathways), 3-Chloro-5-methylphenol serves as a necessary analytical reference standard. Its distinct boiling point (230 °C) and LogP (2.86) allow chromatographic separation from other chlorocresol isomers. For laboratories employing isotope dilution LC-MS/MS methods, the [¹³C₆]-labeled analog (99% atom ¹³C) provides a matching internal standard, enabling accurate quantification in complex environmental matrices where isobaric interferences from other chlorinated phenols would otherwise compromise method specificity.

Ryanodine Receptor Pharmacology: A Distinct Chlorocresol Pharmacophore for SAR Studies

For academic or pharmaceutical laboratories investigating structure-activity relationships of ryanodine receptor (RyR) agonists, 3-Chloro-5-methylphenol offers a chlorine substitution pattern (3-chloro-5-methyl) distinct from the more commonly studied 4-chloro-3-methylphenol (4-chloro-m-cresol) . While both compounds are classified as RyR agonists , the altered chlorine position may influence binding kinetics, potency, or selectivity for RyR subtypes. Researchers seeking to map the pharmacophore requirements for RyR activation can use this isomer to probe the positional tolerance of chlorine substitution, contributing to a more complete SAR map that cannot be achieved with the 4-chloro isomer alone.

Dehalogenation Precursor for Synthesis of Higher Chlorinated Phenols

3-Chloro-5-methylphenol has been reported as a substrate for dehalogenation to 3,4,5-trichlorophenol , and can be converted to 5,6-dichloro-2,3,4,5-tetrachlorophenoxyacetic acid derivatives . For synthetic chemists requiring entry into polychlorinated phenolic scaffolds via sequential halogenation strategies, this monochlorinated phenol provides a defined starting point with the chlorine atom already installed at a specific position, enabling regiocontrolled introduction of additional halogen atoms. This contrasts with starting from non-halogenated m-cresol, where regioselective polychlorination would require additional optimization.

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